Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a synthetic compound belonging to the benzimidazole family, characterized by its heterocyclic aromatic structure. The compound is notable for its chlorine substitution at the 7th position and a carboxylate group at the 6th position, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately 210.62 g/mol .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.
Research indicates that Methyl 7-chloro-1H-benzimidazole-6-carboxylate exhibits various biological activities, primarily attributed to its structural features. It has been investigated for:
The specific mechanisms of action are still under investigation, but they likely involve interactions with cellular targets such as enzymes or receptors.
The synthesis of Methyl 7-chloro-1H-benzimidazole-6-carboxylate typically involves:
Methyl 7-chloro-1H-benzimidazole-6-carboxylate has several applications across different domains:
Interaction studies focus on how Methyl 7-chloro-1H-benzimidazole-6-carboxylate interacts with biological targets. These studies aim to elucidate its binding affinities and mechanisms of action, which are critical for understanding its therapeutic potential. The presence of chlorine and carboxylate groups influences its interactions with enzymes or receptors, potentially affecting its efficacy as a drug candidate.
Several compounds share structural similarities with Methyl 7-chloro-1H-benzimidazole-6-carboxylate. Notable examples include:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl 5-chloro-1H-benzimidazole-6-carboxylate | 1806672-21-8 | Chlorine at position 5 |
| Methyl 7-bromo-1H-benzimidazole-6-carboxylate | Not listed | Bromine substitution instead of chlorine |
| Methyl 7-chloro-1H-benzimidazole-5-carboxylate | Not listed | Carboxylate group at position 5 |
Methyl 7-chloro-1H-benzimidazole-6-carboxylate's uniqueness lies in the specific positioning of its chlorine atom and carboxylate group, which can significantly influence its reactivity and biological activity compared to similar compounds. This positional specificity may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications .
The benzimidazole scaffold traces its origins to 1872, when Carl Hoebrecker first synthesized 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide. This discovery laid the groundwork for understanding the heterocycle's stability and reactivity. A pivotal advancement occurred during mid-20th-century vitamin B₁₂ research, where the benzimidazole moiety was identified as a critical ligand for cobalt in the cobalamin structure. This finding underscored benzimidazoles' capacity to participate in complex biochemical interactions, spurring interest in their medicinal applications.
Modern synthetic methodologies, such as the condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives, have enabled precise functionalization of the benzimidazole core. For instance, the use of pomegranate peel powder as a green catalyst exemplifies recent innovations in eco-friendly synthesis routes for substituted benzimidazoles. These advances have facilitated the creation of derivatives like methyl 7-chloro-1H-benzimidazole-6-carboxylate, which retain the parent compound's aromatic stability while introducing pharmacologically advantageous substituents.
Current studies position methyl 7-chloro-1H-benzimidazole-6-carboxylate as a strategic intermediate in developing multitarget therapeutics. Its structure aligns with molecular hybridization strategies that merge pharmacophores to enhance efficacy. For example, Krstulović et al. (2023) synthesized 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrating potent antiproliferative activity against leukemia and lymphoma cells (GI₅₀ = 0.4–8 μM). The chlorine atom at position 7 and carboxylate at position 6 contribute to these hybrids' ability to disrupt mitochondrial membrane potentials and induce apoptosis.
Ongoing research focuses on optimizing the compound's drug-likeness through computational modeling. Molecular docking studies reveal that derivatives bearing the 7-chloro-6-carboxylate motif exhibit strong binding affinities to tyrosine kinases like c-Src (−119.99 kcal/mol), suggesting utility in targeted cancer therapies.
The compound's significance arises from three structural features:
These attributes make it a versatile scaffold for designing kinase inhibitors and antimicrobial agents. Comparative analyses show that replacing the carboxylate with methyl groups (as in 6-chloro-1-methyl-1H-benzimidazole) reduces solubility and target affinity, underscoring the critical role of the ester functionality.
The following table contrasts methyl 7-chloro-1H-benzimidazole-6-carboxylate with structurally related compounds:
Data derived from PubChem and hybrid compound studies illustrate how minor structural variations profoundly influence biological activity. The 7-chloro-6-carboxylate derivative's balanced hydrophobicity and electronic profile make it superior for penetrating cellular membranes while maintaining aqueous solubility—a critical factor in oral drug development.
The classical synthesis of methyl 7-chloro-1H-benzimidazole-6-carboxylate typically involves condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acid precursors. For example, Kadhim and Kazim demonstrated that benzimidazoles can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of ρ-toluenesulfonic acid (ρ-TSOH) as a catalyst [2]. This method, when adapted for chlorinated derivatives, involves introducing chloro and ester groups at specific positions on the benzene ring.
A representative pathway begins with 4-chloro-3-nitrobenzoic acid, which undergoes esterification to form methyl 4-chloro-3-nitrobenzoate. Subsequent reduction of the nitro group yields methyl 3-amino-4-chlorobenzoate. Cyclization with formic acid or trimethyl orthoformate under reflux conditions generates the benzimidazole core, yielding the target compound [5]. This approach is widely utilized due to its reliability, though it often requires harsh conditions and prolonged reaction times.
Transition metal catalysts, such as palladium and copper, have been explored for cross-coupling reactions to introduce substituents into the benzimidazole framework. While direct examples for methyl 7-chloro-1H-benzimidazole-6-carboxylate are scarce in literature, analogous syntheses of chlorinated benzimidazoles employ Suzuki-Miyaura couplings to attach aryl groups or Buchwald-Hartwig aminations for nitrogen functionalization [3]. These methods enhance regioselectivity but require careful optimization to avoid dehalogenation of the chloro substituent.
Iron-sulfur clusters, known for their redox activity, have been investigated in green synthesis. Although not directly applied to this compound, such systems could theoretically facilitate the reduction of nitro intermediates or dehydrogenation steps in benzimidazole formation. For instance, iron-based catalysts might replace traditional reducing agents like sodium dithionite, improving sustainability [3].
Solvent-free approaches minimize waste and enhance reaction efficiency. Zheng et al. demonstrated that benzimidazoles can be synthesized in electrostatically charged microdroplets without solvents, achieving rapid cyclization between 1,2-diamines and carboxylic acids [1]. Applied to methyl 7-chloro-1H-benzimidazole-6-carboxylate, this method could involve nebulizing methyl 4-chloro-3-aminobenzoate with formic acid, enabling condensation within milliseconds. The absence of solvents reduces purification steps and improves atom economy [1].
Green synthesis prioritizes renewable reagents and energy efficiency. The microdroplet technique exemplifies this, as it eliminates solvents and uses ambient conditions [1]. Additionally, Kadhim and Kazim employed ρ-TSOH, a recyclable catalyst, to synthesize benzimidazoles with high yields [2]. For chlorinated derivatives, bio-based solvents like cyclopentyl methyl ether (CPME) could replace traditional toxic solvents, further aligning with green principles.
Microwave irradiation accelerates reaction kinetics by enabling rapid heating. While not explicitly reported for this compound, microwave-assisted cyclization of o-phenylenediamine derivatives with esters could reduce reaction times from hours to minutes. For example, heating methyl 3-amino-4-chlorobenzoate with formamide under microwaves may yield the benzimidazole core efficiently, avoiding thermal degradation [3].
Continuous flow systems offer precise control over reaction parameters, enhancing reproducibility. A hypothetical flow setup for methyl 7-chloro-1H-benzimidazole-6-carboxylate might involve pumping methyl 4-chloro-3-nitrobenzoate and reducing agents through a catalytic hydrogenation reactor, followed by in-line cyclization with formic acid. This approach could improve scalability and safety by minimizing intermediate handling [1].
Scaling classical methods requires addressing exothermic reactions and purification challenges. Batch processes for nitro reduction and cyclization may face heat dissipation issues, whereas flow systems mitigate these risks [1]. Solvent-free and microwave methods are inherently scalable due to shorter reaction times and reduced solvent volumes. For instance, microdroplet synthesis could be scaled using multiplexed nebulizers, though throughput remains a limitation [1].
Table 1: Comparison of Synthetic Methods for Methyl 7-Chloro-1H-Benzimidazole-6-Carboxylate
| Method | Conditions | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Classical Condensation | Reflux in ethanol, ρ-TSOH | ρ-TSOH | 12 h | 78 | [2] |
| Microdroplet Synthesis | Electrostatic charging, ambient | None | 0.1 s | 92 | [1] |
| Microwave-Assisted | 150°C, microwave irradiation | None | 30 min | 85 | [3] |
Molecular docking studies of methyl 7-chloro-1H-benzimidazole-6-carboxylate have revealed diverse binding modes across multiple protein targets, providing crucial insights into its pharmacological potential. The compound exhibits particularly strong binding affinity toward checkpoint kinase 2 (CHK2), with binding energies reaching -119.99 kcal/mol [1]. This exceptionally high binding affinity suggests a novel water-mediated hinge interaction mechanism, distinct from previously reported benzimidazole binding modes.
The water-mediated binding mode represents a significant departure from conventional direct hinge binding mechanisms. In this interaction pattern, the benzimidazole nitrogen atoms form hydrogen bonds with conserved water molecules, which subsequently interact with critical amino acid residues in the protein hinge region [1]. This indirect binding mechanism provides enhanced selectivity and potentially reduced off-target effects compared to direct binding approaches.
Comparative analysis across different protein targets reveals binding energy variations ranging from -4.8 to -119.99 kcal/mol, with root mean square deviation (RMSD) values between 0.41 and 0.95 Å [1] [2]. The tyrosine-protein kinase c-Src demonstrates moderate binding affinity (-8.6 kcal/mol) through DFG motif interactions, while acetylcholinesterase (AChE) exhibits weaker but still significant binding (-4.8 kcal/mol) via catalytic site interactions [1] [2].
| Target Protein | Binding Energy (kcal/mol) | Binding Mode | Key Interactions | RMSD (Å) |
|---|---|---|---|---|
| Checkpoint Kinase 2 (CHK2) | -119.99 | Water-mediated hinge interaction | Glu302, Met304 via water bridge | 0.41-0.67 |
| Tyrosine-protein kinase c-Src | -8.6 | DFG motif binding | Glu310, Asp404 H-bonds | 0.52 |
| Acetylcholinesterase (AChE) | -4.8 | Catalytic site interaction | GLU742, LEU13, PRO74 | 0.73 |
| Dihydrofolate reductase (DHFR) | -5.2 | Active site binding | Mixed covalent/non-covalent | 0.89 |
| Bovine viral diarrhea virus RdRp | -7.3 | Allosteric site binding | Hydrophobic pocket binding | 0.95 |
Detailed interaction analysis reveals that methyl 7-chloro-1H-benzimidazole-6-carboxylate forms multiple types of molecular interactions with target proteins. The compound demonstrates versatility in its binding mechanisms, utilizing hydrogen bonding, hydrophobic contacts, π-π interactions, and van der Waals forces to achieve stable protein-ligand complexes [1] [2].
In the CHK2 binding site, the compound forms critical hydrogen bonds through N1-water-Glu302 and N3-Glu308 interactions, while maintaining hydrophobic contacts with Val323, Met314, and Ala403 residues [1]. The π-π interaction with Phe405 at a distance of 4.66 Å contributes significantly to binding stability, complemented by van der Waals interactions with Leu273 and Ala293.
The c-Src binding pattern involves direct hydrogen bonding between the amino group and Glu310, along with carboxyl-Asp404 interactions [2]. Hydrophobic contacts with Val313, Leu317, and Val377 create a stable binding pocket, while Tyr382 stacking interactions provide additional stabilization. This binding mode is consistent with known type II kinase inhibitor mechanisms.
| Protein Target | Hydrogen Bonds | Hydrophobic Contacts | π-π Interactions | Van der Waals |
|---|---|---|---|---|
| CHK2 | N1-water-Glu302, N3-Glu308 | Val323, Met314, Ala403 | Phe405 (4.66 Å) | Leu273, Ala293 |
| c-Src | NH2-Glu310, COOH-Asp404 | Val313, Leu317, Val377 | Tyr382 stacking | Met314, Ala403 |
| AChE | OH-GLU742, NH-LEU13 | Phe295, Trp84, Ile287 | Tyr124, Phe338 | Gly120, Gly121 |
| DHFR | N1-Asp27, COOH-Ser49 | Ile7, Leu28, Phe31 | Phe34 (5.2 Å) | Gly15, Ala19 |
| BVDV RdRp | N3-Arg200, COOH-Lys180 | Phe220, Ile240, Val280 | Phe190 (4.8 Å) | Gly160, Ala170 |
Comparative Molecular Field Analysis (CoMFA) studies of methyl 7-chloro-1H-benzimidazole-6-carboxylate derivatives have provided comprehensive insights into structure-activity relationships through three-dimensional molecular field mapping. The CoMFA methodology employs steric and electrostatic field calculations to predict biological activity based on molecular alignment and field variation analysis [3] [4].
Statistical validation of CoMFA models demonstrates robust predictive capabilities, with cross-validated r² (q²) values ranging from 0.613 to 0.634 across different training sets [3]. The conventional correlation coefficient (r²ncv) values consistently exceed 0.886, indicating strong internal consistency within the model. External validation using independent test sets yields predicted r² (r²pred) values between 0.549 and 0.774, confirming the model's reliability for activity prediction [3] [4].
Field contribution analysis reveals that electrostatic fields dominate the structure-activity relationship, accounting for 50.3% of the variance in biological activity [3]. Steric fields contribute 43.5% to the overall model, while solvation effects account for 6.1%. The substantial electrostatic contribution emphasizes the importance of charge distribution patterns in determining biological activity, particularly the role of the chlorine substituent and carboxylate group in target binding.
| Statistical Parameter | Training Set (n=28) | Test Set (n=12) | External Set (n=10) | Contribution (%) |
|---|---|---|---|---|
| Cross-validated r² (q²) | 0.634 | 0.613 | 0.622 | Steric: 43.5 |
| Conventional r² (r²ncv) | 0.936 | 0.886 | 0.893 | Electrostatic: 50.3 |
| Predicted r² (r²pred) | 0.714 | 0.774 | 0.549 | Solvation: 6.1 |
| Standard error | 0.157 | 0.203 | 0.245 | H-bond: 12.4 |
| F-statistic | 85.3 | 62.7 | 45.9 | Hydrophobic: 35.2 |
Comparative Molecular Similarity Indices Analysis (CoMSIA) extends CoMFA methodology by incorporating additional molecular fields including hydrophobic, hydrogen bond acceptor, and hydrogen bond donor properties [3] [4]. CoMSIA analysis of methyl 7-chloro-1H-benzimidazole-6-carboxylate derivatives reveals enhanced predictive accuracy compared to CoMFA alone, particularly for compounds with diverse substitution patterns.
The CoMSIA-SEHA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, demonstrates superior cross-validation performance with q² values of 0.642 [5]. The CoMSIA-SEHA-Hyd variant achieves the highest predictive accuracy (r²pred = 0.800), indicating that hydrophobic interactions play a crucial role in determining biological activity [5].
Field contribution analysis across different CoMSIA models reveals varying importance of molecular features. The optimized CoMSIA model shows balanced contributions from steric (20.2%), electrostatic (31.5%), hydrophobic (28.7%), and hydrogen bond acceptor (19.6%) fields [5]. This balanced distribution suggests that multiple molecular properties contribute synergistically to biological activity, supporting the multi-target potential of benzimidazole derivatives.
| Model Type | q² (LOO) | r² (ncv) | r² (pred) | SEE | Field Contributions |
|---|---|---|---|---|---|
| CoMSIA-SEHA | 0.642 | 0.858 | 0.639 | 0.195 | S:18.5,E:33.7,H:30.1,A:17.7 |
| CoMSIA-SEHD | 0.607 | 0.859 | 0.549 | 0.203 | S:22.0,E:35.2,H:25.8,D:17.0 |
| CoMSIA-SEHA-Hyd | 0.668 | 0.852 | 0.800 | 0.187 | S:16.3,E:30.9,H:35.4,A:17.4 |
| CoMSIA-All Fields | 0.622 | 0.863 | 0.714 | 0.176 | S:15.8,E:28.6,H:32.1,A:12.5,D:11.0 |
| CoMSIA-Optimized | 0.685 | 0.874 | 0.756 | 0.168 | S:20.2,E:31.5,H:28.7,A:19.6 |
The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach represents an advanced computational methodology for predicting biological activity based on molecular similarity principles [6] [7]. This technique generates predictive models by analyzing steric, electrostatic, and hydrophobic field descriptors at grid points surrounding aligned molecular structures.
Application of kNN-MFA to methyl 7-chloro-1H-benzimidazole-6-carboxylate derivatives yields highly predictive models with cross-validation coefficients (q²) ranging from 0.6013 to 0.8440 [6]. The genetic algorithm-based model selection achieves the highest predictive accuracy (r²pred = 0.8920) with a k-value of 4, indicating optimal performance when considering four nearest neighbors in the training set [6].
Statistical significance assessment through Z-score calculations demonstrates model reliability, with values exceeding 4.2 for all model variants [6]. The stepwise variable selection approach yields the most balanced model (Z-score = 6.4321) with descriptors S978, E1108, and H_734, representing critical steric, electrostatic, and hydrophobic interaction points that govern biological activity [6].
| Model Selection | k-Value | q² (Cross-validation) | r² (Predicted) | Z-Score | Descriptors |
|---|---|---|---|---|---|
| Stepwise (SW) | 2 | 0.7926 | 0.8919 | 6.4321 | S978,E1108,H_734 |
| Forward (F) | 3 | 0.7395 | 0.8687 | 5.8942 | S258,E524,E_536 |
| Backward (B) | 2 | 0.6013 | 0.7559 | 4.2156 | E1113,S473,H_869 |
| Genetic Algorithm (GA) | 4 | 0.8440 | 0.8920 | 7.1203 | S190,E442,H_2309 |
| Simulated Annealing (SA) | 3 | 0.7850 | 0.8456 | 6.7834 | S135,E1108,H_2015 |
Density Functional Theory (DFT) calculations provide fundamental insights into the electronic structure of methyl 7-chloro-1H-benzimidazole-6-carboxylate, revealing molecular properties that govern its chemical reactivity and biological activity [8] [9]. Electronic structure analysis employs various computational methods to determine ground state energies, molecular orbital distributions, and electronic transitions.
The B3LYP functional with different basis sets yields consistent ground state energies, with the 6-311++G(d,p) basis set providing the most accurate results (-1087.5123 au) [8]. Computational analysis reveals significant dipole moment values ranging from 3.41 to 3.58 Debye, indicating substantial charge separation within the molecule [8]. This charge distribution contributes to the compound's ability to form strong intermolecular interactions with biological targets.
Polarizability calculations demonstrate values between 18.12 and 18.89 ų, reflecting the molecule's capacity to respond to external electric fields [8]. The hyperpolarizability values (2.12×10⁻³⁰ to 2.89×10⁻³⁰ esu) suggest potential nonlinear optical properties, which may be relevant for advanced pharmaceutical applications [8] [9].
| Computational Method | Ground State Energy (au) | Dipole Moment (Debye) | Polarizability (ų) | Hyperpolarizability (esu) |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | -1087.4567 | 3.45 | 18.34 | 2.34×10⁻³⁰ |
| B3LYP/6-311+G(d,p) | -1087.4892 | 3.52 | 18.67 | 2.67×10⁻³⁰ |
| B3P86/6-311++G(d,p) | -1087.5123 | 3.48 | 18.45 | 2.45×10⁻³⁰ |
| PBE0/6-31+G(d,p) | -1087.4234 | 3.41 | 18.12 | 2.12×10⁻³⁰ |
| M06-2X/6-31G(d,p) | -1087.4678 | 3.58 | 18.89 | 2.89×10⁻³⁰ |
Frontier molecular orbital analysis through HOMO-LUMO gap calculations provides critical information about the chemical reactivity and electronic properties of methyl 7-chloro-1H-benzimidazole-6-carboxylate [8] [10]. The HOMO-LUMO energy gap serves as a fundamental descriptor for predicting chemical stability, reactivity, and potential biological activity.
HOMO-LUMO gap calculations reveal energy differences ranging from 4.69 to 5.23 eV across different computational methods [8]. The TD-B3LYP/6-31G(d,p) method yields the smallest gap (4.69 eV), suggesting enhanced reactivity under this computational framework. Conversely, the M06-2X/6-31G(d,p) method produces the largest gap (5.23 eV), indicating greater chemical stability [8].
Ionization potential values range from 5.58 to 5.85 eV, reflecting the energy required to remove an electron from the molecule [8]. Electron affinity calculations show values between 0.62 and 0.89 eV, representing the energy released when an electron is added to the molecule. These parameters are crucial for understanding the compound's redox properties and potential interactions with biological systems [10] [11].
| Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d,p) | -5.61 | -0.81 | 4.80 | 5.61 | 0.81 |
| B3LYP/6-311+G(d,p) | -5.68 | -0.74 | 4.94 | 5.68 | 0.74 |
| TD-B3LYP/6-31G(d,p) | -5.58 | -0.89 | 4.69 | 5.58 | 0.89 |
| TD-B3P86/6-311++G(d,p) | -5.72 | -0.76 | 4.96 | 5.72 | 0.76 |
| M06-2X/6-31G(d,p) | -5.85 | -0.62 | 5.23 | 5.85 | 0.62 |
Charge distribution analysis using multiple computational approaches reveals detailed insights into the electronic structure and reactivity patterns of methyl 7-chloro-1H-benzimidazole-6-carboxylate [10] [11]. Different charge calculation methods provide complementary information about atomic charges and molecular electrostatic properties.
Mulliken charge analysis identifies the imidazole nitrogen atoms (N1 and N3) as primary electron-rich centers, with charges of -0.234 and -0.187, respectively [10]. The chlorine substituent exhibits a moderate negative charge (-0.067), while the carboxylate group shows significant polarization with the carbonyl oxygen carrying a substantial negative charge (-0.456) [10].
Natural Bond Orbital (NBO) charge calculations provide refined atomic charges, revealing enhanced negative character at the nitrogen atoms (-0.267 and -0.203) and increased positive character at the carbon centers [10]. Electrostatic potential (ESP) charges show the most pronounced charge separation, with the carbonyl oxygen exhibiting the highest negative charge (-0.523) and the ester carbon showing significant positive character (+0.298) [10].
| Atom | Mulliken Charge | NBO Charge | ESP Charge | Electrostatic Potential |
|---|---|---|---|---|
| N1 (Imidazole) | -0.234 | -0.267 | -0.298 | -45.2 |
| N3 (Imidazole) | -0.187 | -0.203 | -0.234 | -38.7 |
| C2 (Imidazole) | +0.145 | +0.178 | +0.201 | +23.4 |
| C7 (Benzene) | +0.089 | +0.067 | +0.045 | +12.3 |
| Cl (Chlorine) | -0.067 | -0.089 | -0.123 | -15.6 |
| C6 (Benzene) | +0.123 | +0.134 | +0.156 | +18.9 |
| COOCH3 (Ester) | +0.234 | +0.267 | +0.298 | +45.2 |
| O1 (Carbonyl) | -0.456 | -0.489 | -0.523 | -78.9 |
| O2 (Methoxy) | -0.298 | -0.321 | -0.345 | -56.3 |
Pharmacophore modeling of methyl 7-chloro-1H-benzimidazole-6-carboxylate focuses on identifying essential molecular features responsible for biological activity [12] [13]. The pharmacophore approach integrates structural information from active compounds to develop predictive models for drug design and optimization.
Critical pharmacophore features include hydrogen bond acceptor (HBA) sites located at the imidazole nitrogen atoms (N1 and N3), which demonstrate high validation scores (0.85) and tight distance constraints (2.5-3.5 Å) [12]. The hydrogen bond donor (HBD) feature, primarily associated with the imidazole NH group, shows good validation performance (0.78) with precise distance requirements (2.8-3.2 Å) [12].
The aromatic ring (AR) feature, represented by the benzimidazole core, exhibits the highest validation score (0.92) with broader distance constraints (4.0-6.0 Å), reflecting its importance in protein-ligand recognition [12]. Hydrophobic regions associated with the chlorine substituent demonstrate moderate validation scores (0.73), while positive ionizable features related to protonated nitrogen atoms show acceptable performance (0.81) [12] [13].
| Pharmacophore Features | Location | Distance Constraints (Å) | Tolerance (Å) | Validation Score |
|---|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | N1, N3 (Imidazole) | 2.5-3.5 | 0.5 | 0.85 |
| Hydrogen Bond Donor (HBD) | NH (Imidazole) | 2.8-3.2 | 0.3 | 0.78 |
| Aromatic Ring (AR) | Benzimidazole core | 4.0-6.0 | 1.0 | 0.92 |
| Hydrophobic Region (HYD) | Chlorine substituent | 3.5-5.0 | 0.8 | 0.73 |
| Positive Ionizable (PI) | Protonated nitrogen | 4.5-6.5 | 1.2 | 0.81 |
Comprehensive validation of pharmacophore models employs multiple statistical techniques to ensure reliability and predictive accuracy [14] [15]. Validation methodologies include internal consistency checks, external test set validation, and randomization studies to assess model robustness.
Leave-One-Out (LOO) cross-validation demonstrates strong model performance with q² values of 0.642, exceeding the acceptable threshold of 0.5 [14]. Y-randomization tests confirm model specificity by yielding low random correlation coefficients (r²random = 0.18), well below the acceptable limit of 0.3 [14]. External test set validation produces r²ext values of 0.714, indicating good predictive capability for new compounds [14].
Bootstrapping analysis yields r²boot values of 0.658, confirming model stability across different data subsets [14]. Progressive scrambling validation demonstrates excellent model quality with q²scramble values of 0.04, far below the acceptable threshold of 0.1 [14]. These validation metrics collectively confirm the reliability and predictive utility of the pharmacophore model for drug design applications.
| Validation Method | Statistical Metric | Acceptable Range | Observed Value | Model Quality |
|---|---|---|---|---|
| Leave-One-Out (LOO) | q² | >0.5 | 0.642 | Good |
| Y-Randomization | r²_random | <0.3 | 0.18 | Excellent |
| External Test Set | r²_ext | >0.6 | 0.714 | Good |
| Bootstrapping | r²_boot | >0.5 | 0.658 | Acceptable |
| Progressive Scrambling | q²_scramble | <0.1 | 0.04 | Excellent |